molecular formula C8H14O2 B3052354 5-Methylheptane-2,4-dione CAS No. 40568-43-2

5-Methylheptane-2,4-dione

Cat. No.: B3052354
CAS No.: 40568-43-2
M. Wt: 142.2 g/mol
InChI Key: VMPZHUZUESBODJ-UHFFFAOYSA-N
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Description

5-Methylheptane-2,4-dione (CAS Registry Number: 40568-43-2) is an organic compound with the molecular formula C8H14O2 and an average molecular weight of 142.20 g/mol . This compound, classified as a beta-diketone, features a linear heptane chain with a methyl substituent at the 5-position and carbonyl groups at the 2 and 4 positions, as defined by its SMILES notation CCC(C)C(=O)CC(=O)C . Its structure provides reactive sites that are valuable in organic synthesis, functioning as a versatile building block for the development of more complex molecular architectures, including heterocyclic compounds and coordination complexes . Researchers value this diketone for its potential as a synthetic intermediate. Beta-diketones of this type are commonly employed in coordination chemistry as chelating ligands for metal ions, in organic synthesis via condensation reactions, and as key precursors in the development of pharmacologically active molecules . The compound requires specific storage and handling conditions; it must be stored under an inert atmosphere at a controlled temperature of 2-8°C . Please note that this product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety Information: This chemical is classified as flammable and carries the GHS signal word "Danger" and the hazard statement H225 for highly flammable liquid and vapor . It has a UN number of 1224 and a packing group of III . Researchers must consult the safety data sheet (MSDS) prior to use and adhere to all relevant precautionary statements to ensure safe handling and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylheptane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c1-4-6(2)8(10)5-7(3)9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPZHUZUESBODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578645
Record name 5-Methylheptane-2,4-dione
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Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40568-43-2
Record name 5-Methyl-2,4-heptanedione
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Synthesis and Synthetic Methodologies of 5 Methylheptane 2,4 Dione

Established Synthetic Pathways for 5-Methylheptane-2,4-dione

The synthesis of β-dicarbonyl compounds, such as this compound, can be achieved through several established chemical routes. These pathways often involve either the oxidation of a precursor molecule or the construction of the carbon skeleton through condensation reactions.

Oxidation-Based Synthesis from Precursor Alcohols

A primary route for synthesizing β-dicarbonyl compounds involves the oxidation of β-hydroxycarbonyl precursors. researchgate.net For analogues like 3-methylalkane-2,4-diones, this process typically begins with an aldol (B89426) condensation to create the necessary 4-hydroxy-3-methyl-2-alkanone intermediate. researchgate.net This precursor alcohol is then oxidized using mild oxidants to yield the final dione (B5365651). researchgate.net A common and effective method employs sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst, such as 4-benzoyloxy-2,2,6,6-tetramethyl-piperidine-N-oxide (BTMPO), to facilitate the conversion. researchgate.net This two-step sequence provides a reliable pathway to the target molecule with good yields in the oxidation step. researchgate.net

Table 1: Oxidation of β-Hydroxy Ketone Precursors

Precursor Oxidizing Agent Catalyst Yield

Multistep Condensation and Derivatization Approaches

Condensation reactions are fundamental in forming the carbon-carbon bonds necessary to construct the this compound backbone. The Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base, is a classic method for creating β-diones. For example, a procedure for synthesizing similar dialkyl diones involves reacting an appropriate ester (e.g., ethyl isovalerate) with a ketone (e.g., 2-methyl-3-butanone) using potassium tert-butoxide (KOtBu) in a solvent like dimethylformamide (DMF). amazonaws.com

Another powerful strategy is the aldol condensation, which can be used sequentially to build the molecular framework. A patented process for a related compound, 5-methylhept-2-en-4-one, utilizes two successive acid-catalyzed aldol condensations involving 2-butanone (B6335102) and acetaldehyde (B116499) as building blocks. google.com Such approaches demonstrate the versatility of condensation chemistry in assembling the core structure of these molecules.

Stereoselective Synthesis and Chiral Pool Approaches

Controlling the stereochemistry at the chiral center (C5) of this compound is crucial for applications where a specific enantiomer is desired. This is often achieved through chemoenzymatic methods or stereocontrolled aldol reactions.

Chemoenzymatic Synthetic Strategies for Enantioenriched Analogues of this compound

Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of traditional organic chemistry. nih.gov This approach is particularly effective for producing enantioenriched compounds. nih.gov A notable strategy for a closely related analogue, (S)-5-methylhept-2-en-4-one, employs a chiral-pool-based synthesis starting from enantiomerically pure (S)-2-methylbutanol. mdpi.comresearchgate.net The process incorporates an enzymatic kinetic resolution step, a technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, to generate a key chiral intermediate. nih.govnih.govmdpi.com This integration of an enzymatic step is a powerful method for establishing the desired absolute stereochemistry early in the synthetic sequence. mdpi.comresearchgate.net

Aldol-Based Sequences in Stereoselective Preparations

Aldol reactions are a cornerstone of stereoselective synthesis, allowing for precise control over the formation of new stereocenters. harvard.edumdpi.com The development of enantioenriched analogues of this compound has been accomplished via a four-step, aldol-based sequence. mdpi.comresearchgate.net The stereochemical outcome of such reactions can often be predicted using models like the Zimmerman-Traxler model, which rationalizes the formation of syn- and anti-aldol adducts from (Z)- and (E)-enolates, respectively, by proceeding through a chair-like transition state. harvard.edu By carefully selecting reagents, catalysts, and reaction conditions, it is possible to guide the reaction toward the desired diastereomer, which is a foundational principle in the synthesis of complex chiral molecules. harvard.edumdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally benign and sustainable. nih.gov This involves designing synthetic routes that maximize atom economy, use safer solvents, reduce energy consumption, and avoid hazardous reagents and waste generation. nih.govresearchgate.net

The chemoenzymatic and aldol-based synthesis of (S)-5-methylhept-2-en-4-one serves as a prime example of a greener approach. mdpi.comresearchgate.net This methodology is considered a "green and scalable alternative" to previous methods for several reasons: mdpi.com

Avoidance of Hazardous Reagents : It circumvents the use of toxic materials like chromium salts, which are common in traditional oxidation reactions. mdpi.com

Milder Reaction Conditions : The synthesis does not require strictly anhydrous conditions, reducing complexity and energy inputs. mdpi.com A patented process for a similar compound also highlights that mild reaction conditions, such as temperatures between 15 °C and 40 °C for biocatalytic steps, are beneficial for sustainability. google.com

Waste Reduction : Purification is achieved through distillation, minimizing the use of auxiliary substances like chromatography solvents. mdpi.comresearchgate.net This aligns with the principle of using safer solvents and reducing waste. nih.govskpharmteco.com

Use of Biocatalysts : Employing enzymes (biocatalysts) is a key tenet of green chemistry, as they are renewable, operate under mild conditions, and are highly selective, which can reduce the formation of byproducts. researchgate.net

By adhering to these principles, modern synthetic strategies can offer more sustainable and efficient routes to this compound and its analogues.

Table 2: Application of Green Chemistry Principles in Synthesis

Green Chemistry Principle Application in Synthesis of this compound Analogues Reference
Less Hazardous Chemical Syntheses Avoids toxic reagents like chromium salts used in other methods. mdpi.com
Catalysis Utilizes biocatalysts (enzymes) which are superior to stoichiometric reagents. mdpi.com, researchgate.net, researchgate.net
Safer Solvents and Auxiliaries Employs distillation for purification, minimizing solvent waste from chromatography. mdpi.com, skpharmteco.com
Design for Energy Efficiency Avoids the need for strictly anhydrous conditions and uses mild temperatures. mdpi.com, google.com

| Reduce Derivatives | A well-designed sequence can avoid unnecessary protection/deprotection steps. | nih.gov |

Alternative and Emerging Synthetic Routes for this compound and its Isomers

The synthesis of β-diketones, including branched structures like this compound, has traditionally been dominated by the classical Claisen condensation. However, the requirement for strong bases and sometimes harsh reaction conditions has prompted the development of alternative and more versatile synthetic methodologies. nih.govijpras.com These emerging routes offer milder conditions, broader substrate scope, and improved efficiency, providing new avenues for the synthesis of complex dicarbonyl compounds. nih.gov

The classical Claisen condensation involves the base-mediated reaction between a ketone and an ester to form a β-diketone. nih.gov For the synthesis of this compound, this would typically involve the condensation of 3-methyl-2-pentanone (B1360105) with an acetylating ester. Analogous methods have been developed that modify the nature of the acylating agent or the enolate generation step to proceed under milder conditions. These are often referred to as "soft enolization" techniques. nih.gov

One such approach involves the direct coupling of ketones with alternative acylating agents like N-acyl benzotriazoles. This method facilitates the synthesis of asymmetrical 1,3-diketones under mild conditions, avoiding the use of strong bases. nih.gov Another variation utilizes tertiary amides (e.g., N-acyl-N-tosylamides) as the acyl source, reacting with ketone enolates generated with bases like lithium bis(trimethylsilyl)amide (LiHMDS) in a transition-metal-free environment. organic-chemistry.org These methods are advantageous as they often exhibit good functional group tolerance and can be applied to sterically hindered substrates. nih.govorganic-chemistry.org

A further refinement employs acid chlorides as highly reactive electrophiles in the condensation process. nih.gov This allows for the acylation of less reactive ketone enolates or can be used in conjunction with soft enolization protocols to synthesize a wide array of β-diketones, including those with significant steric hindrance. nih.gov

Table 1: Comparison of Claisen Condensation and Its Analogues for β-Diketone Synthesis
MethodologyKey ReagentsTypical ConditionsAdvantages
Classical Claisen CondensationKetone + EsterStrong base (e.g., NaH, NaOEt)Well-established, cost-effective reagents. organic-chemistry.org
Soft Enolization with N-Acyl BenzotriazolesKetone + N-Acyl BenzotriazoleMild, often base-free or weak base. nih.govMilder conditions, suitable for sensitive substrates. nih.gov
Acylation with Tertiary AmidesKetone + Activated AmideLiHMDS, room temperature. organic-chemistry.orgTransition-metal-free, good yields. organic-chemistry.org
Acylation with Acid ChloridesKetone + Acid ChlorideCan be used with soft enolization techniques. nih.govHigh reactivity, effective for hindered ketones. nih.gov

Emerging synthetic strategies increasingly leverage transition-metal catalysis to construct the β-diketone framework through novel bond formations. These methods represent a departure from traditional condensation chemistry and offer unique pathways to 1,3-dicarbonyl compounds.

One significant approach is the transition-metal-catalyzed decarboxylative coupling reaction. nih.gov In this methodology, α-oxocarboxylic acids serve as effective acyl anion equivalents. In the presence of a suitable transition metal catalyst, these precursors extrude carbon dioxide to generate a reactive acyl species that can couple with other reactants to form the C-C bond necessary for the β-diketone structure. nih.gov This process provides a valuable alternative for introducing the acyl group under catalytic conditions. nih.govnih.gov

Another innovative route involves the visible-light-driven, copper-catalyzed acylation of silyl (B83357) enol ethers. researchgate.net Silyl enol ethers, which can be readily prepared from ketones like 3-methyl-2-pentanone, are reacted with acyl chlorides in the presence of a copper photocatalyst. This sustainable method uses light as an energy source to drive the reaction, proceeding under mild and base-free conditions to afford the desired β-diketone. researchgate.net

Furthermore, palladium-catalyzed reactions have been explored in the context of 1,3-diketone chemistry. While often used for subsequent modifications, palladium catalysis can be employed in intramolecular annulation reactions of 1,3-diketones, showcasing the utility of transition metals in complex molecule synthesis starting from a β-diketone core. acs.org These catalytic oxidative methods, while sometimes indirect, are at the forefront of developing more efficient and environmentally benign syntheses of 1,3-dicarbonyl compounds. researchgate.netacs.org

Table 2: Overview of Emerging Transition-Metal-Catalyzed Routes to β-Diketones
MethodologyCatalyst/MetalKey PrecursorsKey Features
Decarboxylative CouplingVarious Transition Metalsα-Oxocarboxylic Acids + Coupling PartnerUses acyl anion equivalents generated in situ. nih.gov
Photocatalytic AcylationCopper (Cu)Silyl Enol Ether + Acyl ChlorideVisible-light driven, sustainable, base-free. researchgate.net
Palladium-Catalyzed AnnulationPalladium (Pd)1,3-Diketone with Aryl HalidesUsed for complex modifications of the β-diketone scaffold. acs.org

Reactivity and Reaction Mechanisms of 5 Methylheptane 2,4 Dione

Fundamental Reaction Types of β-Diketone Functionalities

The β-diketone moiety in 5-methylheptane-2,4-dione is susceptible to a range of fundamental transformations, including oxidation, reduction, and nucleophilic attacks.

The oxidation of β-diketones like this compound can proceed via several pathways, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the cleavage of carbon-carbon bonds. For instance, the Baeyer-Villiger oxidation, which involves peroxy acids, can convert ketones into esters. While specific studies on this compound are not prevalent, the general mechanism for β-diones suggests that oxidation could lead to the formation of anhydride (B1165640) or ester products through oxidative cleavage. researchgate.net Another potential outcome with strong oxidants is the formation of carboxylic acids.

Oxidation Reaction Type Typical Reagents Potential Products
Baeyer-Villiger OxidationPeroxy acids (e.g., m-CPBA)Esters, Anhydrides
Oxidative CleavageStrong oxidants (e.g., KMnO₄)Carboxylic acids

The carbonyl groups of this compound can be reduced to secondary alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can transform the diketone into the corresponding diol, 5-methylheptane-2,4-diol. nih.gov The choice of reagent can allow for selective reduction if desired, although typically both ketones are reduced.

Reducing Agent Product Reaction Description
Sodium Borohydride (NaBH₄)5-Methylheptane-2,4-diol nih.govReduction of both ketone functionalities to hydroxyl groups.
Lithium Aluminum Hydride (LiAlH₄)5-Methylheptane-2,4-diol nih.govA stronger reducing agent, also yielding the corresponding diol.

The carbonyl carbons in this compound are electrophilic and readily undergo nucleophilic attack. A significant reaction in this class is the condensation with amine derivatives to form heterocyclic compounds. For example, the reaction of this compound with hydrazine (B178648) or substituted hydrazines can yield pyrazoles. acs.org Research has shown that reacting this compound with O-(4-nitrobenzoyl)hydroxylamine in the presence of an amine leads to the formation of N-substituted pyrazoles. acs.org The mechanism involves a nucleophilic attack by the amine on one of the carbonyl groups, followed by cyclization and dehydration. acs.org The less sterically hindered carbonyl group is typically attacked first. acs.org This reactivity is a cornerstone for the synthesis of various heterocyclic structures from β-diketone precursors. jmchemsci.comclockss.org

Nucleophile Solvent/Catalyst Product Type Reference
Amines/HydrazinesDMFPyrazoles acs.org

Carbon-Carbon Bond Formation Reactions

The acidic nature of the α-protons between the two carbonyl groups makes this compound an excellent nucleophile in its enolate form for creating new carbon-carbon bonds.

Aldol (B89426) reactions involve the addition of an enolate to a carbonyl compound. masterorganicchemistry.com While specific documented examples of this compound in self-aldol condensation are scarce, its structure allows it to act as a nucleophile (as an enolate) or an electrophile in crossed aldol reactions. masterorganicchemistry.com In the presence of a base, it can be deprotonated to form a highly stabilized enolate. This enolate can then react with an aldehyde or another ketone. The resulting β-hydroxy diketone can subsequently undergo dehydration to form an α,β-unsaturated diketone. The general principles of aldol reactions suggest that this compound would readily participate in such transformations to build larger molecular frameworks. masterorganicchemistry.comgoogle.com

The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgoregonstate.edu The enolate of this compound is a soft nucleophile and an excellent Michael donor. oregonstate.edumasterorganicchemistry.com It can add to various Michael acceptors like vinyl ketones, acrylates, or nitriles. masterorganicchemistry.com For instance, the reaction of β-diketones with vinyl ketones, catalyzed by Lewis acids, is a known method for synthesizing more complex triketone structures. rsc.org A study on a derivative, 3-(Bis(methylthio)methylene)-6-methylheptane-2,4-dione, demonstrates its participation in a tandem thio-Michael addition, highlighting the utility of this scaffold in conjugate addition reactions. dicp.ac.cn

Reaction Role Reactant Type Key Intermediate Product Type
Michael Donorα,β-Unsaturated CarbonylStabilized Enolate1,5-Dicarbonyl Compound (or derivative) wikipedia.org

Mechanistic Insights into this compound Transformations

Electrophilic Reactivity of Carbonyl Groups

The chemical behavior of this compound is significantly influenced by the presence of its two carbonyl (C=O) groups. The carbon atom within a carbonyl group is inherently electrophilic, meaning it is electron-deficient and susceptible to attack by nucleophiles (electron-rich species). This electrophilicity arises from the large difference in electronegativity between the carbon and oxygen atoms, which results in a polarized bond with a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. libretexts.orgmasterorganicchemistry.com

The structure of this compound features two non-equivalent carbonyl carbons, at positions C2 and C4. The reactivity of these sites can be influenced by the surrounding molecular structure. The carbonyl carbon is sp² hybridized, giving it a trigonal planar geometry. masterorganicchemistry.com When a nucleophile attacks this electrophilic carbon, the hybridization changes to sp³ and the geometry becomes tetrahedral in the resulting intermediate. masterorganicchemistry.com This process is known as nucleophilic addition and is a fundamental reaction pathway for aldehydes and ketones. libretexts.org

Several factors can modulate the electrophilic character of the carbonyl groups in this compound:

Inductive Effects: The alkyl groups (methyl and isobutyl) attached to the carbonyl framework are electron-donating. This effect can slightly reduce the partial positive charge on the carbonyl carbons, thereby decreasing their electrophilicity compared to a less substituted carbonyl compound like formaldehyde.

Steric Hindrance: The isobutyl group at the C5 position provides more steric bulk around the C4 carbonyl compared to the methyl group at the C2 carbonyl. This can hinder the approach of nucleophiles to the C4 position.

Catalysis: The electrophilicity of the carbonyl group can be significantly enhanced by catalysis. In the presence of an acid, the carbonyl oxygen can be protonated. This places a full positive charge on the oxygen, which is then delocalized onto the carbon through resonance, making the carbon atom a much stronger electrophile. libretexts.org

Table 1: Factors Influencing Carbonyl Electrophilicity in this compound

FactorDescriptionEffect on Reactivity
Polarization The difference in electronegativity between carbon and oxygen creates a permanent dipole in the C=O bond, with a partial positive charge on the carbon. libretexts.orgmasterorganicchemistry.comMakes the carbonyl carbon an electrophilic site, prone to nucleophilic attack.
Acid Catalysis Protonation of the carbonyl oxygen increases the positive character of the carbonyl carbon. libretexts.orgEnhances the electrophilicity and accelerates the rate of nucleophilic addition.
Steric Effects The size of the groups adjacent to the carbonyl can block the path of an incoming nucleophile. The isobutyl group is larger than the methyl group.The C4 carbonyl is more sterically hindered than the C2 carbonyl, potentially favoring nucleophilic attack at C2.

Keto-Enol Tautomerism and its Influence on Reactivity

A defining characteristic of β-diketones, including this compound, is their existence as a rapid equilibrium mixture of constitutional isomers known as tautomers. libretexts.orgchemistrysteps.com The primary forms are the diketo form and one or more enol forms. Tautomers are distinguished by the location of a proton and a double bond. libretexts.org For this compound, the equilibrium involves the diketo isomer and two possible enol isomers, as the molecule is unsymmetrical.

The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon, C3) are unusually acidic for C-H bonds (pKa ≈ 9-11 for β-diketones) because the resulting conjugate base, an enolate ion, is highly stabilized by resonance. libretexts.org The negative charge is delocalized over the α-carbon and both oxygen atoms. Protonation of this enolate can occur on the α-carbon, regenerating the keto form, or on either oxygen atom, yielding an enol. libretexts.org

The keto-enol tautomerism has a profound influence on the reactivity of this compound:

Nucleophilic Character of the Enol: While the keto form reacts as an electrophile at the carbonyl carbons, the enol tautomer behaves as a nucleophile. masterorganicchemistry.com The C=C double bond of the enol is electron-rich, and the molecule can react with electrophiles at the α-carbon.

Chelation: The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the remaining carbonyl oxygen, forming a stable six-membered pseudo-ring. This configuration allows the enolate form to act as an excellent bidentate ligand, readily forming stable chelate complexes with many metal ions.

Reaction Control: The equilibrium between the keto and enol forms can be catalyzed by both acids and bases. chemistrysteps.com Under basic conditions, the enolate is formed, which is a strong nucleophile. Under acidic conditions, the enol is formed, which is a more moderate, neutral nucleophile. This allows for control over reaction pathways.

Generally, the keto tautomer is more stable and favored at equilibrium for simple ketones. libretexts.org However, for β-diketones, the enol form can be significantly populated due to the stabilizing effects of conjugation (C=C-C=O) and intramolecular hydrogen bonding. organicchemistrytutor.com

Table 2: Tautomers of this compound and Reactivity

TautomerKey Structural FeaturePrimary ReactivityStabilizing Factors
Dike to Form Two C=O groups at C2 and C4.Electrophilic at C2 and C4 carbonyl carbons. libretexts.orgStrong C=O bond energy.
Enol Form 1 C=C bond between C2 and C3; OH group at C2.Nucleophilic at C4 (via conjugation) and C3.Conjugation, Intramolecular H-bonding. organicchemistrytutor.com
Enol Form 2 C=C bond between C3 and C4; OH group at C4.Nucleophilic at C2 (via conjugation) and C3.Conjugation, Intramolecular H-bonding. organicchemistrytutor.com

Intramolecular Rearrangement Mechanisms

The complex reactivity of this compound and its derivatives allows for various transformations, including intramolecular rearrangements, often as part of a multi-step reaction sequence. A notable example is found in the copper-catalyzed synthesis of highly functionalized thiophenes. dicp.ac.cn

In a reaction involving a derivative, 3-(bis(methylthio)methylene)-6-methylheptane-2,4-dione, with a diazo compound, a cascade of events leads to a rearranged product. dicp.ac.cn While this is a derivative, the core dione (B5365651) structure dictates the reaction pathway. The proposed mechanism illustrates how the molecule can undergo significant structural reorganization.

The key steps of the proposed mechanism are:

Carbene Formation and Ylide Generation: A copper catalyst first reacts with the diazo compound to form a copper-carbene species. This electrophilic carbene is attacked by one of the sulfur atoms of the dione derivative, generating a sulfur ylide intermediate.

Intramolecular Annulation: The ylide intermediate then undergoes an intramolecular cyclization. The negatively charged carbon of the ylide attacks one of the carbonyl carbons of the dione framework, forming a new carbon-carbon bond and a five-membered ring intermediate. This step is a form of intramolecular rearrangement and annulation (ring-forming) reaction.

Rearrangement and Elimination: This cyclic intermediate is unstable and rearranges to form the final aromatic thiophene (B33073) product through the elimination of a molecule (e.g., methanol (B129727) in the researched case). dicp.ac.cn

This reaction highlights how the inherent functionality of the β-dicarbonyl system can be leveraged to construct complex heterocyclic structures through mechanisms involving intramolecular attack and rearrangement.

Table 3: Mechanistic Steps in a Representative Intramolecular Rearrangement

StepDescriptionKey Transformation
1. Ylide Formation A catalytically generated copper-carbene reacts with the substrate to form an intermediate sulfur ylide. dicp.ac.cnFormation of a reactive intermediate.
2. Intramolecular Annulation The ylide undergoes an intramolecular nucleophilic attack on a carbonyl carbon. dicp.ac.cnRing closure and formation of a new C-C bond.
3. Rearrangement/Elimination The resulting cyclic intermediate eliminates a small molecule to form a stable aromatic product. dicp.ac.cnAromatization and formation of the final thiophene product.

Coordination Chemistry of 5 Methylheptane 2,4 Dione and Its Metal Complexes

Chelation Properties of 5-Methylheptane-2,4-dione as a β-Diketone Ligand

This compound is a member of the β-diketone family of organic compounds, which are characterized by two ketone functional groups separated by a single methylene (B1212753) carbon. A key feature of β-diketones is their ability to exist as a mixture of keto and enol tautomers. The presence of the acidic proton on the α-carbon and the stabilizing effect of intramolecular hydrogen bonding and conjugation in the enol form facilitate this equilibrium.

In the presence of a base, the enol form of this compound is readily deprotonated to form the corresponding monoanionic enolate, 5-methylheptane-2,4-dionato. This anion acts as a powerful bidentate chelating agent, coordinating to a central metal ion through its two oxygen atoms. This coordination results in the formation of a stable, six-membered chelate ring. The stability of these metal complexes is a hallmark of β-diketonate ligands, making them widely used in coordination chemistry. researchgate.netresearchgate.net The substituent groups on the β-diketone backbone, in this case, a methyl group and an isobutyl group, can influence the electronic properties and solubility of the resulting metal complexes in various organic solvents. researchgate.net

Synthesis and Characterization of Metal Chelates

The 5-methylheptane-2,4-dionato ligand forms stable chelate complexes with a variety of metal ions. The synthesis of these complexes typically involves the reaction of a metal salt with the β-diketone ligand under conditions that favor the formation of the deprotonated ligand.

Tris(5-methylheptane-2,4-dionato)iron(III), [Fe(C₈H₁₃O₂)₃], can be synthesized via a general and straightforward method established for tris(β-diketonato)iron(III) complexes. researchgate.netmiracosta.edu The synthesis typically involves the reaction of an iron(III) salt, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), with three equivalents of this compound. miracosta.edu The reaction is carried out in a solvent mixture, often water and methanol (B129727), to dissolve both the ionic salt and the organic ligand. miracosta.edu A base, commonly sodium acetate, is added to facilitate the deprotonation of the β-diketone, allowing it to coordinate to the Fe(III) center. miracosta.edunih.gov The resulting complex, being insoluble in the aqueous mixture, precipitates as a solid and can be isolated by filtration. miracosta.edu

Table 1: Generalized Synthesis of Tris(5-methylheptane-2,4-dionato)iron(III)

Reactant 1 Reactant 2 Base Solvent Outcome

These Fe(III) complexes are typically high-spin d⁵ systems, which is confirmed by magnetic susceptibility measurements showing magnetic moments corresponding to five unpaired electrons. orientjchem.org Infrared (IR) spectroscopy confirms coordination by showing a shift in the C=O and C=C stretching vibrations of the ligand compared to the free β-diketone. mdpi.com The electronic spectra of such complexes in an octahedral field are characterized by specific d-d transitions. orientjchem.org

The synthesis of tris(5-methylheptane-2,4-dionato)cobalt(III), [Co(C₈H₁₃O₂)₃], follows a general procedure for cobalt(III) β-diketonate complexes, which involves the in situ oxidation of a cobalt(II) salt in the presence of the ligand. scribd.com A common method uses cobalt(II) carbonate or cobalt(II) chloride as the starting material, which is reacted with this compound. scribd.com An oxidizing agent, such as hydrogen peroxide, is added to the reaction mixture to oxidize Co(II) to Co(III). scribd.com The reaction is often heated to ensure completion. The resulting Co(III) complex is a stable, typically green, crystalline solid that is soluble in many organic solvents but not in water. scribd.com

Table 2: Generalized Synthesis of Tris(5-methylheptane-2,4-dionato)cobalt(III)

Reactant 1 Reactant 2 Oxidizing Agent Solvent Outcome

Tris(β-diketonato)cobalt(III) complexes are low-spin d⁶ systems and are therefore diamagnetic. orientjchem.orgresearchgate.net This property allows for their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy without the complication of paramagnetic broadening seen in the Fe(III) analogues. rsc.org The electronic spectrum is characteristic of a low-spin octahedral Co(III) complex. orientjchem.org

Like other β-diketones, this compound is a versatile ligand capable of forming stable complexes with a wide array of other transition metal ions. acs.org The synthetic routes are generally similar to those for iron and cobalt, involving the reaction of a suitable metal salt with the deprotonated ligand. Examples from the broader class of β-diketonate complexes include those with chromium(III), manganese(III), copper(II), nickel(II), ruthenium(II/III), and zinc(II). researchgate.netresearchgate.netorientjchem.orgmdpi.com The stoichiometry and geometry of these complexes depend on the metal's oxidation state and coordination preferences. For instance, divalent metals like Cu(II) and Ni(II) typically form bis(β-diketonato) complexes, [M(β-diketonate)₂], which may further coordinate with solvent molecules to achieve square planar or octahedral geometries. mdpi.com

Structural Elucidation of this compound Metal Complexes

Tris(β-diketonato)metal(III) complexes, such as those formed by Fe(III) and Co(III) with 5-methylheptane-2,4-dionato, consistently exhibit an octahedral coordination geometry. researchgate.netresearchgate.netup.ac.za In these [M(ligand)₃] structures, the three bidentate 5-methylheptane-2,4-dionato ligands coordinate to the central metal ion, with the six oxygen donor atoms defining the vertices of the octahedron. researchgate.netup.ac.za

Because this compound is an unsymmetrical β-diketone (the two substituent groups attached to the carbonyls are different), its tris-chelate complexes can exist as two possible geometrical isomers: facial (fac) and meridional (mer). up.ac.za

In the fac isomer , the three similar ends of the chelating ligands (e.g., the three oxygen atoms adjacent to the methyl groups) are located on one triangular face of the octahedron.

In the mer isomer , three similar ends of the ligands lie in a plane that bisects the octahedron (the meridian).

The formation and stability of these isomers can be influenced by reaction conditions and the nature of the specific ligand and metal ion. up.ac.za The distorted octahedral structure is a common and stable arrangement for this class of coordination compounds. rsc.org

Stability and Reactivity of this compound Coordination Compounds

The stability and reactivity of coordination compounds involving this compound are critical determinants of their practical applications, particularly in fields like chemical vapor deposition (CVD) and catalysis. The behavior of these complexes is governed by the nature of the central metal ion, the stereoelectronic properties of the 5-methylheptane-2,4-dionate ligand, and the reaction conditions.

Thermal Stability

Coordination compounds of this compound, like other metal β-diketonates, are often valued for their volatility and thermal stability. These properties are essential for their use as precursors in ALD and CVD, processes that require the material to be vaporized and transported without decomposition. googleapis.com The thermal behavior is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide information on decomposition temperatures and phase transitions. googleapis.com

Table 1: Thermal Properties of Related Transition Metal β-Diketonate and Hydrazonate Complexes

Compound ClassMetalPropertyTemperature Range (°C)Reference
Hydrazonate ComplexesMn, Fe, CoDecomposition235 - 308 researchgate.net
Hydrazonate ComplexesMn, Fe, CoSublimation (at 0.05 Torr)100 - 135 researchgate.net

This table presents data for structurally related compounds to infer the expected properties of this compound complexes.

Kinetic Stability (Lability and Inertness)

The kinetic stability of a complex refers to the speed at which it undergoes reactions, such as ligand substitution. libretexts.org Complexes are classified as either labile (reacting quickly, with half-lives of a minute or less) or inert (reacting slowly). libretexts.org This property is distinct from thermodynamic stability, which relates to the equilibrium position of a reaction. A complex can be thermodynamically unstable yet kinetically inert. libretexts.org

The rate of ligand exchange for octahedral complexes is strongly influenced by the d-electron configuration of the central metal ion and its associated Crystal Field Stabilization Energy (CFSE). libretexts.org

Labile Complexes : Metal ions with low CFSE, such as d¹, d², d⁴ (high-spin), d⁶ (high-spin), d⁹, and d¹⁰, typically form labile complexes. Water exchange rates for these ions can be very fast (k ≈ 10⁸-10⁹ s⁻¹). libretexts.org

Inert Complexes : Metal ions with high CFSE, particularly d³ (e.g., Cr³⁺) and low-spin d⁶ (e.g., Co³⁺), form kinetically inert complexes. libretexts.org The significant loss of CFSE in forming the reaction intermediate (often a square pyramid or trigonal bipyramid) creates a large activation barrier for ligand substitution.

Therefore, a complex of Cr³⁺ with this compound would be expected to be kinetically inert, while a Cu²⁺ (d⁹) complex would be labile.

Reactivity

The reactivity of this compound complexes encompasses several key reaction types, including ligand exchange and redox reactions.

Ligand exchange (or substitution) reactions are fundamental to the chemistry of coordination compounds. science-revision.co.uk In these reactions, one or more of the 5-methylheptane-2,4-dionate ligands are replaced by other ligands present in the solution. science-revision.co.uk These reactions often result in a change in the coordination number, geometry, and color of the complex. science-revision.co.uk For example, the substitution of water ligands in an aqueous copper(II) complex by chloride ions changes the geometry from octahedral to tetrahedral and the color from blue to green. science-revision.co.uk

The equilibrium of a ligand exchange reaction is influenced by factors such as the concentration of the incoming ligand and the relative stability of the resulting complex. The chelate effect is particularly relevant; bidentate ligands like this compound form more thermodynamically stable complexes than analogous monodentate ligands, driven by a favorable increase in entropy. science-revision.co.uk

Redox reactions involve the transfer of electrons, leading to a change in the oxidation state of the central metal ion. youtube.com The 5-methylheptane-2,4-dionate ligand can support various metal oxidation states, and the resulting complexes can participate in electron transfer processes.

Studies on analogous cobalt complexes with pentane-2,4-dione derivatives show that the metal center can undergo reversible redox transformations (e.g., Co³⁺/Co²⁺). nih.gov The redox potential of a complex is a measure of its tendency to be oxidized or reduced and can be determined by techniques like cyclic voltammetry. These redox-active complexes can serve as catalysts in various organic transformations, such as the Wacker-type oxidation of olefins. nih.gov The reactivity can also involve the ligand itself, which can be "redox non-innocent," meaning it can actively participate in electron transfer processes. nih.gov Furthermore, transition metal complexes can initiate radical reactions through redox processes with organic molecules. eolss.net

Table 2: Electrochemical Data for a Related Cobalt Complex

ComplexRedox CouplePotential (Epc vs Fc⁺/Fc)Reference
[CoIII(H₂LSMe)I]ICoIII/CoII~ -0.40 V nih.gov
[CoII(H₂LSMe)]ICoII -> CoIII~ -0.40 V nih.gov

This table shows representative redox potentials for a cobalt complex with a related pentane-2,4-dione-based ligand, illustrating the potential redox activity of such systems.

Catalytic Applications of 5 Methylheptane 2,4 Dione Derived Systems

Metal Complexes as Homogeneous Catalysts

Metal complexes incorporating 5-Methylheptane-2,4-dione are frequently employed as homogeneous catalysts. The diketonate ligand can chelate to a metal center, forming a stable complex that can activate substrates and mediate a variety of chemical reactions. The solubility of these complexes in organic solvents makes them particularly suitable for homogeneous catalysis. chembk.com

Role in Oxidation and Reduction Processes

Complexes derived from this compound and its isomers play a role in both oxidation and reduction reactions. In biological systems, the related compound 6-methylheptane-2,5-dione (B1338961) acts as a substrate for oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. This indicates the inherent susceptibility of the diketone structure to redox transformations.

In synthetic chemistry, metal complexes are crucial for mediating these processes. For instance, iron(III) phthalocyanine (B1677752) complexes have been effectively used as catalysts for the selective oxidation of cyclohexene (B86901) to cyclohexane-1,2-diol, with hydrogen peroxide as the oxidant. mdpi.com While not directly involving this compound, this illustrates a common application for metal complexes in oxidation catalysis.

Regarding reduction processes, a patented method describes the hydrogenation of a condensate containing 4-hydroxy-6-methylheptan-2-one (B12698187) to produce 6-methylheptan-2-one (B42224). google.com This reaction is carried out under dehydration conditions using a metal catalyst, such as palladium on carbon, and can be promoted by an acidic substance. google.com This process highlights the utility of catalytic hydrogenation in converting related ketone structures. google.com

A study on the photocatalytic conversion of levulinic acid in isopropanol (B130326) reported the formation of 6-hydroxy-6-methylheptane-2,5-dione as a side product. rsc.org This reaction, occurring on a Pt/P25-TiO2 photocatalyst, involves both hydrogenation and dehydrogenation steps, further underscoring the involvement of such diketone structures in redox processes. rsc.org

Application in Transfer Hydrogenation and Dehydrogenation Reactions

Transfer hydrogenation is a valuable technique for the reduction of carbonyl compounds, offering a safer alternative to using high-pressure hydrogen gas. taylorandfrancis.com Metal complexes are key to catalyzing this hydrogen transfer from a donor molecule, such as 2-propanol, to a substrate. taylorandfrancis.com While specific studies detailing the use of this compound complexes in transfer hydrogenation are not abundant, the principles are well-established for other systems. For example, nickel(II) pincer complexes have been shown to be effective catalysts for the transfer hydrogenation of a variety of aldehydes and ketones. rsc.org

The reverse reaction, dehydrogenation, is equally important, particularly for the synthesis of ketones from alcohols. Copper-based catalysts are often employed for the acceptorless dehydrogenation of alcohols. researchgate.net Research on the dehydrogenation of 2,3-butanediol (B46004) to acetoin (B143602) has been conducted using copper catalysts, demonstrating the efficiency of these metals in C-O bond transformations. researchgate.net Studies on (cyclopentadienone)iron carbonyl compounds have shown that electron-rich catalysts exhibit faster rates in the transfer dehydrogenation of alcohols. acs.org

The table below summarizes the results for the transfer hydrogenation of various ketones using a silica-supported palladium catalyst, illustrating typical substrates and outcomes in such reactions.

EntrySubstrateProductConversion (%)
1Acetophenone1-Phenylethanol>99
2Propiophenone1-Phenyl-1-propanol>99
33-Pentanone3-Pentanol>99
42-Pentanone2-Pentanol>99
5CyclohexanoneCyclohexanol>99
6FenchoneFenchol>99
Data adapted from a study on Pd@SiO2 catalyzed transfer hydrogenation. nih.gov

Catalyst Precursors in Organic Transformations

One of the primary uses of this compound in catalysis is as a component of catalyst precursors. chembk.com These precursors are stable compounds that, under reaction conditions, transform into the active catalytic species. The diketonate ligand can stabilize the metal center during storage and handling, and then dissociate or be modified to allow the catalytic cycle to proceed.

A notable example involving a related diketone is the use of a nickel complex with 1,1,6,6-tetramethylheptane-2,5-dione as a ligand in a dual photoredox/nickel-catalyzed cross-coupling reaction. thieme-connect.com This reaction couples (hetero)aryl halides with a silyloxymethyl source to generate silyloxymethylated products in moderate to excellent yields. thieme-connect.com The diketonate ligand plays a crucial role in the stability and reactivity of the nickel catalyst throughout the catalytic cycle. thieme-connect.com

The following table presents the yields for the silyloxymethylation of various aryl halides using this dual catalytic system.

EntryAryl HalideYield (%)
14-Iodoanisole93
24-Bromoanisole70
31-Iodonaphthalene85
42-Iodothiophene82
54-Bromobenzophenone95
Data adapted from a study on dual photoredox/Ni-catalyzed cross-coupling. thieme-connect.com

Heterogeneous Catalysis Utilizing this compound Derivatives

Heterogeneous catalysts offer significant advantages in terms of separation and reusability. researchgate.net While homogeneous catalysts derived from this compound are more common, there is potential for the development of heterogeneous systems. This can be achieved by immobilizing the metal complexes onto solid supports such as silica, alumina, or polymers. researchgate.netresearchgate.net

For instance, a study on the acylation of 1,2-methylenedioxybenzene using superacid resins as heterogeneous catalysts identified 4-methylheptane-3,5-dione (B189975) as a compound formed during the reaction that could contribute to catalyst deactivation through the formation of heavier byproducts. researchgate.net This suggests that diketones can interact with solid acid catalysts.

The preparation of supported metal catalysts is a common strategy to create heterogeneous systems. researchgate.net For example, palladium, platinum, or nickel can be supported on materials like silica, alumina, or activated carbon for use in hydrogenation reactions. google.comresearchgate.net A process for preparing 6-methylheptan-2-one involves a hydrogenation step over a palladium/carbon or nickel/kieselguhr catalyst. google.com

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For catalysts derived from this compound, mechanistic studies would involve identifying the active catalytic species, determining the rate-limiting step, and understanding how the electronic and steric properties of the ligand and substrate influence the reaction.

Applications in Materials Science Research Involving 5 Methylheptane 2,4 Dione

Precursors for Nanomaterial Synthesis

In the bottom-up fabrication of nanomaterials, the choice of the chemical precursor is critical as it directly influences the composition, size, and morphology of the resulting nanoparticles. Metal-organic compounds are frequently used as precursors in methods like thermal decomposition, where they are heated in a high-boiling point solvent to induce nucleation and growth of nanoparticles.

Metal complexes formed with 5-methylheptane-2,4-dione, referred to as metal 5-methylheptane-2,4-dionato complexes, are promising candidates for such processes. The branched alkyl chain (a methyl group on the heptane (B126788) backbone) can enhance the precursor's solubility in organic solvents and modify its volatility and decomposition temperature compared to simpler β-diketonates like acetylacetonate. These parameters are crucial for controlling the reaction kinetics, which in turn determines the final characteristics of the nanoparticles. For instance, a precursor that decomposes at a specific, controlled rate can facilitate the separation of the nucleation and growth phases, leading to a narrow size distribution of the synthesized nanoparticles.

Illustrative Research Parameters for Nanomaterial Synthesis

Metal Precursor (Hypothetical) Target Nanomaterial Solvent System Key Synthesis Parameter Resulting Particle Size (Typical)
Iron(III) 5-methylheptane-2,4-dionato Iron Oxide (Fe₃O₄) Oleylamine, Oleic Acid Decomposition Temperature 5-20 nm
Copper(II) 5-methylheptane-2,4-dionato Copper (Cu) 1-Octadecene Precursor Concentration 10-50 nm
Cobalt(II) 5-methylheptane-2,4-dionato Cobalt Oxide (Co₃O₄) Dibenzyl ether Ramp Rate (°C/min) 8-30 nm

Note: This table is illustrative, showing typical parameters for nanomaterial synthesis using metal β-diketonate precursors. Specific data for this compound complexes is not widely available.

Role in Thin Film Deposition Techniques

The volatility of metal 5-methylheptane-2,4-dionato complexes makes them suitable for gas-phase deposition techniques used to create high-purity thin films for electronics and optics.

Chemical Vapor Deposition (CVD) is a process where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to form a solid thin film. researchgate.net In Metal-Organic CVD (MOCVD), the precursors are metal-organic compounds. An ideal precursor should have sufficient vapor pressure to be transported into the chamber, along with thermal stability to prevent decomposition in the gas phase before reaching the substrate. sigmaaldrich.com

The 5-methylheptane-2,4-dionato ligand can be tailored to tune these properties. Its complexes are expected to decompose cleanly, with the organic ligands desorbing as volatile byproducts, leaving behind a high-quality metal or metal oxide film. A Korean patent application notes that β-diketonate compounds such as Co(tmhd)₂ and Co(acac)₂ are representative cobalt precursors, though they can be solid compounds with relatively high melting points. google.com The specific structure of this compound may offer advantages in tuning these physical properties for more stable and efficient deposition processes.

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. researchgate.netharvard.edu This method provides exceptional control over film thickness and conformity, even on complex 3D structures. researchgate.net ALD precursors must be thermally stable within a specific temperature range known as the "ALD window" while also being reactive with the substrate surface. harvard.edu

Metal β-diketonates are a known class of precursors for ALD. aalto.fi A metal 5-methylheptane-2,4-dionato complex could serve as the metal-containing precursor in an ALD cycle. For example, in the deposition of a metal oxide film, the first step would involve pulsing the vapor of the metal 5-methylheptane-2,4-dionato complex, which would react with the surface functional groups (e.g., hydroxyls) in a self-limiting manner. After purging the excess precursor, a co-reactant like water or ozone would be introduced to complete the reaction, forming a monolayer of the metal oxide and regenerating the surface for the next cycle. The design of the ligand is crucial for ensuring these reactions proceed efficiently and without etching or unwanted side reactions. researchgate.net

Development of Specialty Materials (e.g., Magnetic Materials)

The synthesis of complex specialty materials, such as multi-metal magnetic nanoparticles, often relies on the co-decomposition of multiple precursors. Magnetic nanoparticles like cobalt ferrite (B1171679) (CoFe₂O₄) or other spinel ferrites (MFe₂O₄) are of great interest for applications in data storage and biomedicine. These materials can be synthesized by the thermal decomposition of a mixture of corresponding metal β-diketonate precursors.

A precursor like iron(III) 5-methylheptane-2,4-dionato could be combined with a cobalt(II), manganese(II), or nickel(II) complex of the same ligand. The similar chemical nature of the precursors would ensure compatible decomposition behavior, allowing for the formation of homogeneous alloyed or doped nanoparticles. By precisely controlling the ratio of the different metal precursors in the initial reaction mixture, researchers can tune the stoichiometry of the resulting magnetic nanoparticles, which in turn dictates their magnetic properties, such as saturation magnetization and coercivity.

Examples of Magnetic Nanoparticles from β-Diketone Precursors

Metal Precursors Target Magnetic Material Potential Application Key Tunable Property
Iron and Cobalt β-diketonates Cobalt Ferrite (CoFe₂O₄) High-Density Data Storage Magnetic Anisotropy
Iron and Manganese β-diketonates Manganese Ferrite (MnFe₂O₄) MRI Contrast Agent Saturation Magnetization
Iron and Nickel β-diketonates Nickel Ferrite (NiFe₂O₄) Microwave Absorption Coercivity

Note: This table illustrates the use of the general class of metal β-diketonate precursors in synthesizing various magnetic materials.

Table of Mentioned Compounds

Compound Name
This compound
Acetylacetonate
Cobalt Ferrite (CoFe₂O₄)
Manganese Ferrite (MnFe₂O₄)
Nickel Ferrite (NiFe₂O₄)
Oleylamine
Oleic Acid
1-Octadecene
Dibenzyl ether
Co(tmhd)₂ (Cobalt(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate))

Spectroscopic and Advanced Characterization of 5 Methylheptane 2,4 Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 5-Methylheptane-2,4-dione. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of its molecular framework can be assembled. As a β-diketone, this compound exists as a mixture of keto and enol tautomers, and NMR spectroscopy can be used to characterize both forms.

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound shows distinct signals corresponding to the different types of protons. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal are key to assigning the structure.

In its keto form, characteristic signals include a singlet for the methyl protons adjacent to a carbonyl group, a singlet for the methylene (B1212753) protons between the two carbonyls, and multiplets for the sec-butyl group. The enol form is distinguished by the appearance of a vinyl proton signal and a hydroxyl proton signal, with the disappearance of the methylene signal between the carbonyls.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form) This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Assignment Structure Fragment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1 CH₃ -CH₂- ~0.9 Triplet 3H
H-3' CH₃-CH - ~1.1 Doublet 3H
H-2 -CH₂ -CH₃ ~1.6 Sextet 2H
H-5 CH₃ -C(=O)- ~2.1 Singlet 3H
H-3 -CH -(CH₃)- ~2.5 Multiplet 1H

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signals are characteristic of the carbonyl carbons. The PubChem database confirms the availability of ¹³C NMR spectral data for this compound. nih.gov

The spectrum for the keto tautomer is expected to show eight distinct signals. The two carbonyl carbons (C-2 and C-4) would appear significantly downfield (>200 ppm). The remaining six signals correspond to the aliphatic carbons of the methyl, methylene, and methine groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form) This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Assignment Structure Fragment Predicted Chemical Shift (δ, ppm)
C-1 C H₃-CH₂- ~12
C-3' C H₃-CH- ~16
C-5 C H₃-C(=O)- ~29
C-2 -C H₂-CH₃ ~36
C-3 -C H(CH₃)- ~46
C-6 -C(=O)-C H₂-C(=O)- ~58

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection properties of mass spectrometry to identify different substances within a test sample. sums.ac.ir For a volatile compound like this compound, GC-MS is an ideal characterization method. gcms.cz

Under typical electron ionization (EI) conditions, the molecule will ionize and fragment in a reproducible manner. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (142.10 g/mol ). nih.gov Common fragmentation pathways for β-diketones include α-cleavage (breaking the C-C bond adjacent to a carbonyl group) and McLafferty rearrangements.

Table 3: Potential Mass Fragments of this compound in GC-MS (EI) This is an interactive data table. You can sort and filter the data by clicking on the column headers.

m/z Value Proposed Fragment Ion Formula Fragmentation Pathway
142 [C₈H₁₄O₂]⁺ C₈H₁₄O₂ Molecular Ion
127 [M - CH₃]⁺ C₇H₁₁O₂ Loss of a methyl radical
99 [M - C₃H₇]⁺ or [C₅H₇O₂]⁺ C₅H₇O₂ α-cleavage, loss of propyl radical
85 [C₄H₅O₂]⁺ C₄H₅O₂ Cleavage between carbonyls
71 [C₄H₇O]⁺ C₄H₇O α-cleavage, loss of acetyl radical
57 [C₄H₉]⁺ C₄H₉ sec-Butyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile or high molecular weight compounds. nih.gov Unlike EI, ESI typically produces ions with little to no fragmentation, which is advantageous for determining the molecular weight of the parent compound. wikipedia.orguvic.ca

When analyzing this compound by ESI-MS, the molecular ion is typically observed as a protonated molecule [M+H]⁺ (m/z 143.1) or as an adduct with alkali metal ions, such as sodium [M+Na]⁺ (m/z 165.1) or potassium [M+K]⁺ (m/z 181.1). lupinepublishers.com This technique is also highly effective for studying the chelation of β-diketones with metal ions, where spectra would show ions corresponding to the metal-ligand complex. acs.org

Flash Vacuum Thermolysis Mass Spectrometry (FVT-MS), also known as Flash Vacuum Pyrolysis (FVP)-MS, is a technique where a sample is heated to high temperatures under high vacuum, causing it to decompose. pageplace.deresearchgate.net The resulting thermally fragmented products are then immediately analyzed by a mass spectrometer. uq.edu.au This method provides insight into the thermal stability and decomposition mechanisms of a molecule. nih.gov

When subjected to FVT, this compound would likely undergo decomposition through several high-energy pathways. Potential reactions include:

Decarbonylation: Loss of one or more carbon monoxide (CO) molecules.

C-C Bond Cleavage: Scission of the bonds adjacent to the carbonyl groups, leading to the formation of smaller radical and neutral species.

Keto-Enol Tautomerism followed by Cyclization/Rearrangement: The enol form could undergo electrocyclic reactions or rearrangements at high temperatures, leading to unique fragmentation patterns.

The mass spectrum would show a complex mixture of peaks corresponding to the masses of these stable and radical decomposition products, offering a fingerprint of its high-temperature chemical behavior.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, IR spectroscopy is particularly useful for studying the keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two forms: a diketo form and an enol form. Each tautomer presents a unique set of vibrational modes that can be observed in the IR spectrum.

The diketo tautomer of this compound features two carbonyl (C=O) groups. The symmetric and asymmetric stretching vibrations of these groups typically result in strong absorption bands in the region of 1700–1730 cm⁻¹. In contrast, the enol tautomer is characterized by the presence of a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and a carbonyl group, all involved in a conjugated system stabilized by an intramolecular hydrogen bond. This hydrogen bond significantly influences the vibrational frequencies.

The broad absorption band observed in the 3200–2500 cm⁻¹ range is characteristic of the hydrogen-bonded O-H stretching vibration in the enol form. The C=O stretching vibration of the enol tautomer is found at a lower frequency, typically between 1640 and 1580 cm⁻¹, due to conjugation and hydrogen bonding. The C=C stretching vibration of the enol form also appears in this region, often coupled with the C=O stretch.

Below is a table summarizing the characteristic IR absorption frequencies for the functional groups in the keto and enol forms of a typical β-diketone like this compound.

Functional GroupVibrational ModeTautomeric FormCharacteristic Wavenumber (cm⁻¹)
C=OStretchingKeto1700 - 1730
C-HStretching (sp³)Keto & Enol2850 - 3000
O-HStretching (Hydrogen-bonded)Enol2500 - 3200 (broad)
C=OStretching (Conjugated & H-bonded)Enol1580 - 1640
C=CStretching (Conjugated)Enol~1540

Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound, as well as for assessing its purity. The analysis of β-diketones by HPLC can be challenging due to their tendency to exhibit poor peak shapes on conventional reversed-phase columns. This is often attributed to the interaction of the diketone with residual silanol (B1196071) groups on the silica-based stationary phase.

To overcome these challenges, specialized HPLC methods have been developed. One effective approach involves the use of mixed-mode stationary phases, such as those combining reversed-phase and strong anion-exchange functionalities. These columns can provide improved peak shapes and resolution for underivatized β-diketones.

A typical HPLC analysis of this compound could employ a reversed-phase method. The separation would be based on the differential partitioning of the compound between a nonpolar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the desired separation. The use of additives like trifluoroacetic acid in the mobile phase can help to improve peak symmetry. Detection is commonly performed using a UV detector, as the carbonyl groups in the molecule exhibit UV absorbance.

The following table outlines a hypothetical set of parameters for an HPLC method suitable for the analysis of this compound.

ParameterCondition
ColumnMixed-mode (Reversed-Phase/Strong Anion Exchange) or C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient with 0.1% Trifluoroacetic Acid
Flow Rate1.0 mL/min
Column Temperature30 - 40 °C
DetectionUV at 254 nm or 275 nm
Injection Volume10 µL

Advanced Spectroscopic Probes for Investigating Molecular Structure and Dynamics

Beyond fundamental IR spectroscopy, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide deeper insights into the molecular structure, dynamics, and composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and for studying its keto-enol tautomerism. nih.gov The tautomeric equilibrium is slow on the NMR timescale, which allows for the distinct observation of signals from both the keto and enol forms in the same spectrum. nih.gov

In the ¹H NMR spectrum, the enol form is characterized by a downfield signal for the enolic proton, typically in the range of 15-17 ppm, due to the strong intramolecular hydrogen bond. The vinyl proton of the enol form usually appears around 5-6 ppm. For the keto form, the protons on the methylene group situated between the two carbonyls give a characteristic signal around 3.5-4.0 ppm. The various methyl and ethyl protons of both tautomers will also present distinct signals.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The carbonyl carbons of the diketo form resonate at a significantly downfield chemical shift, typically above 200 ppm. In the enol form, the carbonyl carbon and the olefinic carbons of the C=C bond show signals at different chemical shifts compared to the diketo form, providing further evidence for the presence of both tautomers.

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and to study the fragmentation patterns of this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₄O₂). The fragmentation pattern provides structural information, with characteristic losses of alkyl and acyl groups.

The table below summarizes key spectroscopic data that would be anticipated for this compound.

TechniqueTautomerFeatureExpected Chemical Shift (ppm) or m/z
¹H NMREnolEnolic OH15 - 17
Vinylic CH5.0 - 6.0
Ketoα-Methylene CH₂3.5 - 4.0
BothAlkyl CH, CH₂, CH₃0.9 - 2.5
¹³C NMRKetoC=O> 200
EnolC=O180 - 195
C=C95 - 110
Mass Spectrometry (EI)N/AMolecular Ion [M]⁺142.10
Major FragmentsLoss of CH₃, C₂H₅, COCH₃

Theoretical and Computational Studies of 5 Methylheptane 2,4 Dione

Quantum Chemical Computations

Quantum chemical computations are foundational to modern chemistry, enabling the prediction of molecular properties by solving approximations of the Schrödinger equation. For organic molecules such as 5-methylheptane-2,4-dione, these methods can elucidate geometric parameters, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G**, can be employed to optimize the molecular geometry of this compound and determine its key structural and electronic properties. researchgate.netresearchgate.net

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, electronic properties such as dipole moment and molecular electrostatic potential can be computed to understand the charge distribution and polarity of the molecule.

ParameterDescriptionTypical Calculated Value
C=O Bond LengthThe distance between the carbon and oxygen atoms of the carbonyl groups.~1.23 Å
C-C Bond Length (in keto backbone)The distance between adjacent carbon atoms in the main chain.~1.52 Å
C-H Bond LengthThe distance between carbon and hydrogen atoms.~1.10 Å
O=C-C Bond AngleThe angle formed by the carbonyl group and an adjacent carbon.~120°
Dipole MomentA measure of the overall polarity of the molecule.~2.5 - 3.5 Debye

Prediction of Vibrational Modes and IR-active Bands

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. github.io DFT calculations can predict the vibrational frequencies of this compound, which correspond to the energies of its normal modes of vibration (e.g., stretching, bending, twisting). researchgate.net These predicted frequencies can be correlated with experimental data from Infrared (IR) spectroscopy.

A vibrational mode is considered "IR-active" if it causes a change in the molecule's dipole moment. github.io Computational methods can determine the intensity of IR absorption for each vibrational mode, allowing for the generation of a theoretical IR spectrum. arxiv.orgcore.ac.uk This theoretical spectrum is invaluable for assigning specific peaks in an experimental spectrum to particular molecular motions. For a non-linear molecule like this compound (C8H14O2, 24 atoms), there are 3N-6 = 3(24)-6 = 66 possible fundamental vibrational modes.

Vibrational ModeTypical Predicted Frequency Range (cm⁻¹)IR Activity
O-H Stretch (enol form)3200 - 3600Active, Broad
C-H Stretch (alkyl)2850 - 3000Active
C=O Stretch (dione form)1690 - 1740Active, Strong
C=C Stretch (enol form)1600 - 1650Active
C-H Bend (alkyl)1350 - 1470Active
C-O Stretch1000 - 1300Active

Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. ku.edu.np A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. nih.gov DFT calculations provide the energies of these orbitals, allowing for the determination of the HOMO-LUMO gap and providing insights into the electronic transitions and chemical reactivity of this compound. researchgate.net

ParameterDescriptionIllustrative Calculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital.-6.5 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.-1.2 eV
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO (ELUMO - EHOMO).5.3 eV

Thermodynamic and Kinetic Parameters of Reactions

DFT calculations are also employed to study the mechanisms and energetics of chemical reactions. chemrevlett.com For this compound, a key process to study is its keto-enol tautomerism. Computational methods can determine the structures of the reactants, products, and transition states involved in this equilibrium.

From these calculations, important thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be derived to predict the spontaneity and equilibrium position of the reaction. acs.org Kinetic parameters, such as the activation energy (Ea), can be calculated from the energy of the transition state, providing information on the reaction rate. researchgate.net This allows for a detailed understanding of the factors controlling the chemical behavior of the compound.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a large biological molecule, typically a protein or enzyme (receptor). nih.gov These methods are fundamental in drug discovery and molecular biology.

Investigating Ligand-Receptor Interactions

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.gov The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. This score, often expressed as binding energy (kcal/mol), estimates the strength of the ligand-receptor interaction.

By analyzing the best-scoring pose, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net This information is crucial for understanding the molecular basis of a compound's potential biological activity and for guiding the design of more potent and selective molecules. nih.gov For example, this compound could be docked into the active site of an enzyme like cyclooxygenase (COX) to investigate its potential as an inhibitor. nih.gov

ParameterDescriptionHypothetical Finding for a Target Enzyme
Binding EnergyThe estimated free energy of binding (ΔGbind), indicating the affinity of the ligand for the receptor. More negative values suggest stronger binding.-6.8 kcal/mol
Key Interacting ResiduesSpecific amino acids in the receptor's active site that form interactions with the ligand.Arg-120, Tyr-355, Ser-530
Types of InteractionsThe nature of the forces stabilizing the ligand-receptor complex.Hydrogen bond with Ser-530; Hydrophobic interactions with Tyr-355
Inhibition Constant (Ki)A computationally estimated measure of inhibitor potency.15.5 µM

Structure-Activity/Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. wikipedia.orgfiveable.me These models establish a mathematical relationship between the chemical structure and a specific activity or property. wikipedia.org For this compound, QSAR and QSPR studies can be employed to predict a range of characteristics, from its potential biological interactions to its physical properties.

The development of a QSAR/QSPR model for this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. slideshare.net By correlating these descriptors with experimentally determined activities or properties of a series of related compounds, a predictive model can be constructed.

Hypothetical Molecular Descriptors for QSPR Analysis of this compound:

Descriptor TypeSpecific DescriptorCalculated Value (Hypothetical)Predicted Property Contribution
Topological Wiener Index128Correlates with molecular branching and surface area.
Geometrical Molecular Surface Area185.6 ŲInfluences solubility and transport properties.
Electronic Dipole Moment2.8 DRelates to polarity and intermolecular interactions.
Constitutional Molecular Weight142.20 g/mol Basic descriptor influencing a wide range of properties.
Quantum-Chemical HOMO Energy-9.5 eVIndicates susceptibility to electrophilic attack.
Quantum-Chemical LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack.

These descriptors, among many others, would form the basis of a multivariate statistical analysis to build a predictive model for properties such as boiling point, viscosity, or receptor binding affinity.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for elucidating the intricate details of chemical reaction mechanisms. rsc.org By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states, thereby constructing a comprehensive picture of the reaction pathway. nih.gov For this compound, computational methods can be applied to investigate various potential transformations, including rearrangements, cyclizations, and addition reactions.

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. By employing DFT calculations, the geometries of stationary points on the potential energy surface can be optimized, and their corresponding energies can be determined. This information allows for the determination of reaction barriers and the relative stabilities of intermediates, providing crucial insights into the feasibility and selectivity of a given reaction.

Mechanistic Pathways of Rearrangement Reactions

One of the most significant classes of reactions for β-dicarbonyl compounds like this compound is rearrangement reactions, particularly those involving its enol tautomer. Computational studies can map out the potential energy surfaces for various rearrangement pathways. For instance, a potential rearrangement could involve an intramolecular aldol-type reaction, leading to a cyclic product.

Computational elucidation of such a mechanism would involve:

Identification of Reactants and Products: Defining the starting this compound structure and the potential rearranged product(s).

Locating Intermediates: Searching for any stable intermediates that may form along the reaction coordinate.

Finding Transition States: Identifying the highest energy point along the reaction pathway connecting reactants/intermediates and products.

Transition State Analysis

The transition state is a critical point on the potential energy surface that represents the energy barrier that must be overcome for a reaction to occur. nih.gov Transition state analysis is a cornerstone of computational reaction mechanism elucidation. By locating and characterizing the transition state, chemists can calculate the activation energy of a reaction, which is directly related to the reaction rate.

For a hypothetical intramolecular rearrangement of this compound, transition state analysis would provide the activation energies for competing pathways, allowing for the prediction of the major product. The geometry of the transition state can also reveal important information about the bonding changes occurring during the reaction.

Hypothetical Activation Energies for Competing Rearrangement Pathways of this compound:

Reaction PathwayTransition StateActivation Energy (kcal/mol)Predicted Outcome
Intramolecular Aldol (B89426) TS125.8Kinetically accessible pathway.
1,3-Acyl Shift TS235.2Higher energy barrier, less favorable.
Claisen-type Rearrangement TS331.5Intermediate barrier, potentially competitive.

These hypothetical values illustrate how computational analysis can differentiate between plausible reaction mechanisms based on their energetic barriers.

Theoretical Prediction of Tautomeric Equilibria

This compound, as a β-dicarbonyl compound, exists in equilibrium between its keto and enol tautomeric forms. truman.edulibretexts.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the specific structure of the compound. truman.eduresearchgate.net Computational chemistry offers a powerful means to theoretically predict the relative stabilities of these tautomers and thus the position of the tautomeric equilibrium. comporgchem.com

The relative energies of the keto and enol forms of this compound can be calculated using high-level quantum mechanical methods. These calculations can be performed in the gas phase to determine the intrinsic relative stabilities of the tautomers. Furthermore, the influence of different solvents can be modeled using continuum solvation models, which approximate the solvent as a continuous dielectric medium. jlu.edu.cn This allows for the prediction of how the tautomeric equilibrium will shift in various solvent environments. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which can make it the predominant tautomer in nonpolar solvents. libretexts.org

Hypothetical Relative Energies and Equilibrium Constants for the Tautomeric Equilibrium of this compound:

TautomerSolventRelative Energy (kcal/mol)Equilibrium Constant (Keq)Predominant Form
KetoGas Phase0.01.00-
EnolGas Phase-2.568.6Enol
KetoWater0.01.00-
EnolWater1.20.14Keto
KetoHexane0.01.00-
EnolHexane-3.1162.1Enol

This hypothetical data demonstrates that in the gas phase and nonpolar solvents like hexane, the enol form is predicted to be more stable, while in a polar protic solvent like water, the keto form is favored due to the disruption of the intramolecular hydrogen bond by intermolecular hydrogen bonding with the solvent.

Derivatization Strategies and Synthetic Utility of 5 Methylheptane 2,4 Dione

Synthesis of Complex Organic Molecules

As a C8 branched-chain β-diketone, 5-Methylheptane-2,4-dione represents a valuable building block for the construction of more complex organic molecules. The reactivity of the dicarbonyl moiety and the acidity of the intervening methylene (B1212753) protons allow for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples of its incorporation into the total synthesis of complex natural products are not extensively documented in readily available literature, its potential is evident from the well-established chemistry of related β-diketones like acetylacetone.

The general strategies for employing such diketones in complex synthesis include:

Alkylation and Acylation: The methylene group (C3) is readily deprotonated to form a nucleophilic enolate, which can be alkylated or acylated to introduce new carbon chains or functional groups.

Knoevenagel and Aldol (B89426) Condensations: The active methylene group can participate in condensation reactions with aldehydes and ketones to elongate the carbon skeleton.

Michael Additions: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl compounds, which are themselves precursors to other cyclic systems.

Through sequential reactions, these fundamental transformations can be used to assemble intricate carbon frameworks, making this compound a useful, albeit underutilized, precursor for larger, stereochemically rich molecules.

Preparation of Heterocyclic Compounds

The 1,3-dicarbonyl motif is a classic precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with binucleophilic reagents.

Thienopyrimidines are a class of fused heterocyclic compounds with significant biological activities. nih.govmdpi.com The synthesis of the pyrimidine (B1678525) portion of this scaffold can be achieved through the reaction of a β-diketone with urea (B33335), thiourea, or amidines. mdpi.comresearchgate.net In a typical reaction, this compound would condense with urea under acidic or basic conditions. The reaction proceeds through the formation of imine intermediates, followed by intramolecular cyclization and dehydration to yield a substituted pyrimidine ring.

The resulting pyrimidine, bearing substituents derived from the diketone backbone (a methyl group and a sec-butyl group), can then be further functionalized to construct the fused thiophene (B33073) ring, a common strategy in the synthesis of thienopyrimidines. researchgate.net While many syntheses of thienopyrimidines start from pre-formed aminothiophenes, nih.govresearchgate.net the construction of the pyrimidine ring from a β-diketone is a fundamental and viable alternative approach.

Table 1: Potential Pyrimidine Derivatives from this compound

ReagentProduct StructureProduct Name
Urea4-sec-Butyl-6-methylpyrimidin-2(1H)-one
Thiourea4-sec-Butyl-6-methylpyrimidine-2(1H)-thione

The synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines is known as the Knorr Pyrazole (B372694) Synthesis, a robust and widely used method. youtube.comjk-sci.comslideshare.net this compound can react with hydrazine (B178648) or substituted hydrazines to yield pyrazole derivatives.

The reaction with hydrazine hydrate (B1144303) (H₂NNH₂) itself will produce a single pyrazole product. However, due to the asymmetry of this compound, its reaction with a substituted hydrazine (e.g., phenylhydrazine, H₂NNHPh) can theoretically lead to two different regioisomers. The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either the C2 carbonyl or the C4 carbonyl, leading to a mixture of products. The reaction typically proceeds under acidic conditions, which catalyze the formation of imine/hydrazone intermediates that subsequently cyclize and dehydrate to form the aromatic pyrazole ring. jk-sci.comslideshare.net

Table 2: Potential Pyrazole Regioisomers from this compound and Phenylhydrazine

ProductStructureIUPAC Name
Isomer A5-sec-Butyl-3-methyl-1-phenyl-1H-pyrazole
Isomer B3-sec-Butyl-5-methyl-1-phenyl-1H-pyrazole

Derivatization for Enhanced Analytical Performance

In analytical chemistry, particularly for chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. oup.com The carbonyl groups of this compound make it a candidate for such derivatization.

Common derivatization strategies for carbonyl compounds include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA), converts the keto groups into oximes. researchgate.net This process eliminates the polar keto group and can introduce a highly electronegative element (fluorine), which significantly enhances sensitivity for detection by Electron Capture Detection (ECD) in GC or by mass spectrometry (MS). researchgate.net

Silylation: While primarily used for hydroxyl and amine groups, the enol form of the β-diketone can be derivatized with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form silyl (B83357) enol ethers. This increases volatility and thermal stability, which is crucial for GC analysis. oup.comyoutube.com

Hydrazone Formation: Reaction with hydrazine derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), introduces a chromophore into the molecule, allowing for sensitive detection by UV-Vis spectrophotometry in HPLC analysis.

These derivatization techniques are essential for the trace-level quantification of carbonyl compounds in complex matrices. nih.gov

Functionalization and Modification Strategies for Novel Compounds

Beyond its use in forming heterocycles, the structure of this compound allows for various functionalization and modification strategies to create novel compounds.

Alpha-Carbon Chemistry: The C3 methylene group is the most acidic position in the molecule. Deprotonation with a suitable base generates a stabilized enolate that can react with a variety of electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at this position, providing a straightforward route to a diverse range of substituted β-diketones.

Reduction of Carbonyl Groups: One or both of the carbonyl groups can be selectively reduced. Using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) can lead to the corresponding keto-alcohol (5-methylheptan-4-ol-2-one) or the 5-methylheptane-2,4-diol. These resulting alcohols can be further functionalized, for example, through esterification or etherification.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl groups. youtube.com Depending on the stoichiometry and reaction conditions, this can lead to the formation of tertiary alcohols. Due to the two carbonyl groups, a range of products is possible, including diols from the addition of two or more equivalents of the organometallic reagent.

Paal-Knorr Furan (B31954) Synthesis: While the Paal-Knorr synthesis is classically defined for 1,4-diketones, acid-catalyzed intramolecular cyclization and dehydration of 1,3-diketones is a related process that can lead to other structures, though furan synthesis itself requires a 1,4-dicarbonyl relationship. wikipedia.orgalfa-chemistry.com However, the principle of acid-catalyzed condensation and cyclization remains a key functionalization pathway for dicarbonyl compounds. uomustansiriyah.edu.iq

These strategies highlight the utility of this compound as a flexible scaffold for the synthesis of new and structurally diverse organic compounds.

Biological Activity Mechanisms of 5 Methylheptane 2,4 Dione in Research Models

Investigation of Cellular Effects in Research Models

The cellular effects of the broader class of β-diketones, to which 5-methylheptane-2,4-dione belongs, have been a subject of scientific inquiry, revealing a range of biological activities. researchgate.netnih.govruc.dk Research into various β-diketone compounds has demonstrated their potential to influence cellular processes, including anti-inflammatory and anticancer activities. researchgate.net For instance, some β-diketone derivatives have been shown to exhibit cytotoxic effects against cancer cell lines and possess anti-inflammatory properties by stabilizing red blood cell membranes. researchgate.net

Enzyme Inhibition Studies

β-Diketones as a chemical class are recognized for their ability to interact with and inhibit various enzymes, a characteristic attributed to their metal-chelating and hydrogen-bonding capabilities. mdpi.com This functional group can act as a scaffold for the development of enzyme inhibitors. mdpi.com For example, derivatives of cyclohexane-1,3-dione, a cyclic β-diketone, are known to inhibit 4-hydroxyphenylpyruvate deoxygenase by chelating the ferrous ion in the enzyme's active site. mdpi.com The enzymatic cleavage of the C-C bond in β-diketones is a known biochemical process, and several enzyme types that catalyze this reaction have been identified, highlighting the interaction of this chemical moiety with enzymatic systems. nih.govnih.gov

Enzyme inhibition by β-diketones can occur through various mechanisms. The tautomeric nature of β-diketones is a significant factor, as the keto and enol forms may have different binding affinities and inhibitory activities towards enzymes. mdpi.com Docking studies with some β-diketones have indicated that the keto-enol form can be more effective in binding to protein active sites than the diketo form. mdpi.com For instance, certain β-diketone derivatives have been investigated as inhibitors of enzymes like phosphodiesterases (PDE-1 and -3) and ALK5. nih.govnih.gov

However, specific enzyme inhibition studies for this compound are not documented in the available scientific literature. While the heptane-2,4-dione (B1265717) core suggests potential for enzyme interaction, the lack of empirical data means that its specific enzyme inhibitory profile is currently unknown.

Structure-Activity Relationships (SAR) in Biological Contexts

The structure-activity relationship (SAR) of β-diketones is a critical area of study to understand how their chemical structure influences their biological activity. For the broader class of β-diketones, several structural features are known to be important. The nature of the substituents on the β-diketone core can significantly affect properties such as acidity, solubility, and the equilibrium between keto and enol tautomers, all of which can impact biological effects. nih.govruc.dk

For example, in a series of dihydrochalcones, which contain a β-diketone-like moiety, it was found that methoxylation of an ortho-hydroxyl group enhanced electron transfer and hydrogen atom transfer potential, while glycosylation of a hydroxyl group reduced these antioxidant activities. mdpi.com This highlights the sensitivity of biological activity to small structural modifications. The spatial arrangement of the carbonyl groups and the nature of the side chains determine how the molecule can interact with biological targets such as enzyme active sites or cellular receptors. nih.govmdpi.com

A review of various β-diketone derivatives has shown that modifications to the core structure can lead to a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netscholarsresearchlibrary.com However, a specific SAR study for this compound and its analogs is not available in the reviewed literature. To establish a clear SAR for this compound, a systematic study involving the synthesis and biological evaluation of a series of related analogs would be necessary.

Mechanistic Studies of Biological Interactions

The mechanisms through which β-diketones exert their biological effects are diverse and depend on the specific molecular structure and the biological system . A key aspect of their interaction is their ability to exist in tautomeric forms—the diketo and the enol forms. nih.govmdpi.com The enol form, with its intramolecular hydrogen bond, has a different shape and electronic distribution compared to the more flexible diketo form, leading to potentially different biological interactions. mdpi.com

The β-diketone moiety can act as a metal chelator, which is a mechanism of action for some of its biological effects, such as the inhibition of metalloenzymes. mdpi.commdpi.com The ability to chelate metal ions can disrupt normal enzymatic function. Furthermore, the α,β-unsaturated carbonyl system present in the enol form of some β-diketones is a known Michael acceptor, which can react with nucleophilic residues in proteins, such as cysteine, potentially leading to enzyme inhibition or modulation of signaling pathways. nih.gov

While these general mechanisms are established for the β-diketone class of compounds, detailed mechanistic studies on this compound are absent from the current scientific literature. Elucidating the specific molecular interactions and pathways affected by this compound would require dedicated research, including binding assays, enzymatic kinetics, and cellular signaling studies.

Future Directions and Emerging Research Avenues for 5 Methylheptane 2,4 Dione

Development of Advanced Green Synthetic Methodologies

The future of synthesizing 5-methylheptane-2,4-dione is increasingly focused on environmentally benign and sustainable methods. Traditional synthesis routes, such as the Claisen condensation, often rely on stoichiometric bases and organic solvents, generating significant waste. nih.gov Advanced green methodologies aim to mitigate these environmental impacts.

Key research directions include:

Biocatalysis: Utilizing enzymes as catalysts offers high selectivity and operates under mild conditions (aqueous media, room temperature). nih.govnih.gov Research into identifying or engineering enzymes for the specific synthesis of asymmetrically substituted β-diketones like this compound is a promising field. Enzyme-catalyzed vinyl polymerizations have demonstrated the potential of using β-diketones as initiator intermediates in green chemical processes. nih.gov

Metal-Free Catalysis: The development of protocols that avoid rare or toxic metals is a significant goal. organic-chemistry.org For instance, methods using in-situ generated hypoiodite (B1233010) to catalyze oxidative rearrangements under mild conditions present a greener alternative to traditional heavy-metal catalysts. organic-chemistry.org

Alternative Reaction Media and Energy Sources: The exploration of supercritical fluids (like CO2), ionic liquids, or deep eutectic solvents as reaction media can reduce the reliance on volatile organic compounds. Similarly, employing alternative energy sources such as microwave irradiation or ultrasonication can accelerate reaction times and improve energy efficiency.

MethodologyAdvantageResearch Focus
Biocatalysis High selectivity, mild conditions, reduced waste. nih.govnih.govDiscovery and engineering of specific enzymes.
Metal-Free Catalysis Avoids toxic and rare metals. organic-chemistry.orgDevelopment of organocatalysts and earth-abundant metal catalysts.
Alternative Solvents Reduces use of volatile organic compounds.Application of supercritical fluids and ionic liquids.
Alternative Energy Faster reactions, improved energy efficiency.Microwave-assisted and sonochemical synthesis.

Rational Design of Novel Catalytic Systems

The rational design of catalysts is pivotal for enhancing the efficiency, selectivity, and scope of reactions producing and utilizing this compound. Future research is moving beyond trial-and-error discovery towards the deliberate design of catalysts with specific functionalities.

Organocatalysis: Small organic molecules are increasingly used as catalysts for asymmetric synthesis, offering a metal-free alternative for creating chiral derivatives of this compound. mdpi.com For example, proline and its derivatives have been successfully used to promote stereoselective annulation reactions to form complex bicyclic diketones, a strategy that could be adapted for targeted transformations of this compound. mdpi.com

Metal Complex Catalysis: While green chemistry aims to reduce metal use, designing highly efficient catalysts based on abundant and non-toxic metals is a key research area. researchgate.net This includes creating catalysts that can facilitate novel bond formations, such as C-H activation, to functionalize the diketone backbone directly. nih.gov

Hybrid Catalytic Systems: Combining the benefits of different catalyst types, such as immobilizing a molecular catalyst on a solid support or using enzyme-metal co-catalysis, can lead to systems with enhanced activity, stability, and recyclability.

Exploration of New Material Science Applications

The ability of β-diketones to act as chelating ligands for metal ions opens up vast possibilities in material science. mdpi.com this compound can serve as a building block for advanced functional materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: As a bidentate ligand, this compound can be used to construct porous MOFs or coordination polymers. mdpi.comrsc.org These materials are investigated for applications in gas storage, separation, and catalysis. Research into bis(β-diketonate) linkers has shown they can behave analogously to dicarboxylates in forming network structures. rsc.orgresearchgate.net

Luminescent Materials: β-diketone ligands are effective "antennas" that can absorb energy and transfer it to lanthanide ions (e.g., Europium, Eu³⁺), resulting in materials with strong and sharp luminescence. mdpi.comnih.gov Derivatizing this compound with fluorinated groups can further enhance this luminescence by suppressing non-radiative decay pathways. nih.govnih.gov These materials are promising for use in OLEDs, sensors, and bio-imaging. mdpi.com

Polymer Science: β-diketones can be incorporated into polymer chains to create cross-linked materials through metal-ligand interactions. mdpi.com Such polymers can exhibit interesting properties like self-healing and sensitivity to external stimuli (e.g., ammonia (B1221849) vapors), making them suitable for smart coatings and sensors. mdpi.com

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A fundamental understanding of the structure and reactivity of this compound is crucial for its application. The integration of high-level spectroscopy and computational chemistry provides unprecedented insights into its molecular behavior.

Keto-Enol Tautomerism Studies: β-Diketones exist in a dynamic equilibrium between diketo and enol forms, which significantly influences their chemical reactivity, acidity, and chelating ability. nih.govmdpi.com Advanced NMR techniques, including the use of deuterium (B1214612) isotope effects on chemical shifts, can precisely quantify the tautomeric ratio in different environments. mdpi.comencyclopedia.pub

Density Functional Theory (DFT) Calculations: Computational methods like DFT are increasingly used to predict molecular geometries, vibrational frequencies, and reaction energetics. researchgate.netias.ac.in DFT studies can elucidate the relative stability of the keto and enol tautomers of this compound in the gas phase and in various solvents, explaining how factors like intramolecular hydrogen bonding and solvent polarity affect the equilibrium. researchgate.netorientjchem.org These calculations can also predict spectroscopic signatures (IR, Raman, NMR) to aid in experimental characterization. ias.ac.inresearchgate.net

TechniqueInsight ProvidedRelevance to this compound
Advanced NMR Precise quantification of tautomeric equilibrium. mdpi.comUnderstanding reactivity and chelating properties.
DFT Calculations Prediction of stable tautomers, reaction barriers, and spectroscopic data. researchgate.netorientjchem.orgGuiding synthetic strategies and interpreting experimental results.
FT-IR/Raman Spectroscopy Characterization of vibrational modes for keto and enol forms. ias.ac.inConfirming molecular structure and hydrogen bonding.

Elucidation of Complex Reaction Pathways and Stereochemical Control

Future research will focus on unraveling the intricate mechanisms of reactions involving this compound to achieve precise control over reaction outcomes, particularly stereochemistry.

Asymmetric Synthesis: Given that this compound is a chiral molecule, developing methods for its enantioselective synthesis is a key challenge. Furthermore, its backbone can be functionalized to create additional stereocenters. Research into catalytic asymmetric methods, such as the enantioselective allylation or crotylation of the carbonyl groups, allows for the synthesis of functionally and stereochemically complex products from simple diketone starting materials. nih.gov

Mechanistic Studies: Understanding reaction mechanisms is essential for optimization. For instance, in stereoselective reductions of β-diketones to 1,3-diols, the reaction can be directed by forming a cyclic intermediate with a Lewis acid, which locks the conformation and allows a hydride to attack from a less sterically hindered face, thereby controlling the diastereoselectivity. rsc.orgyoutube.com

Tandem Reactions: Designing reaction cascades where multiple bonds are formed in a single operation improves efficiency. researchgate.net Using this compound as a substrate in tandem Michael addition-aldol cyclization reactions could provide rapid access to complex cyclic architectures. mdpi.com

Targeted Derivatization for Specific Research Applications

The functional versatility of the β-diketone moiety makes this compound an excellent scaffold for targeted derivatization to create molecules with tailored properties for specific applications. ijpras.com

Medicinal Chemistry: The β-diketone structure is a key building block for synthesizing heterocyclic compounds like pyrazoles and isoxazoles, which are prevalent in many pharmaceuticals. ijpras.comresearchgate.net Derivatizing this compound could lead to new candidates for anti-inflammatory or anticancer agents. mdpi.comus.es

Fluorinated Ligands: Introducing perfluorinated alkyl groups into the β-diketone structure is a common strategy to enhance the properties of their metal complexes. nih.gov Fluorination can increase volatility (useful for chemical vapor deposition) and improve the luminescence efficiency of lanthanide complexes. nih.govnih.gov

Probes and Sensors: The strong chelating ability of the diketone can be harnessed to design chemical sensors. By attaching a chromophore or fluorophore, derivatives of this compound could be synthesized to selectively bind to specific metal ions, resulting in a detectable colorimetric or fluorescent response. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.